Chlorhydrate de SB 216641

Vue d'ensemble

Description

Chlorhydrate de SB 216641: est un antagoniste sélectif du récepteur de la sérotonine 5-HT1B. Il présente une forte affinité et une sélectivité pour le récepteur humain 5-HT1B par rapport au récepteur humain 5-HT1D. Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs de la sérotonine dans divers processus physiologiques et pathologiques .

Applications De Recherche Scientifique

SB 216641 hydrochloride is widely used in scientific research due to its selective antagonism of the 5-HT1B receptor. Some of its applications include:

Chemistry: Used to study the binding affinity and selectivity of serotonin receptor antagonists.

Biology: Helps in understanding the role of 5-HT1B receptors in various biological processes, including neurotransmission and signal transduction.

Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and migraine.

Industry: Utilized in the development of new drugs targeting serotonin receptors

Mécanisme D'action

Target of Action

SB 216641 hydrochloride is a selective antagonist for the serotonin receptor 5-HT 1B . It shows high affinity and selectivity for h5-HT 1B receptors over h5-HT 1D receptors . The 5-HT 1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a key role in various biological and neurological functions.

Mode of Action

SB 216641 hydrochloride interacts with its target, the 5-HT 1B receptor, by inhibiting the function of SKF-99101H . SKF-99101H is a serotonin receptor agonist, so SB 216641 hydrochloride acts to reduce the effects of this agonist, thereby acting as an antagonist .

Biochemical Pathways

It is known that the 5-ht 1b receptor plays a role in the regulation of serotonin release, which can affect various downstream neurological and biological processes .

Pharmacokinetics

It is soluble in water , which suggests that it could be administered orally and absorbed in the gastrointestinal tract

Result of Action

The antagonistic action of SB 216641 hydrochloride on the 5-HT 1B receptor can lead to various molecular and cellular effects. For instance, it has been shown to block the effects of SKF-99101H, leading to changes in body temperature in guinea pigs . In addition, it has been shown to improve gastric relaxation in dogs when used in combination with another 5-HT 1B/D receptor antagonist .

Analyse Biochimique

Biochemical Properties

SB 216641 hydrochloride interacts with the 5-HT1B receptor, a type of serotonin receptor . It acts as an antagonist, meaning it blocks the action of serotonin on this receptor . This interaction is selective, with SB 216641 hydrochloride showing little or no affinity for a range of other receptor types .

Cellular Effects

The effects of SB 216641 hydrochloride on cells are primarily due to its interaction with the 5-HT1B receptor . By blocking the action of serotonin on this receptor, SB 216641 hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

SB 216641 hydrochloride exerts its effects at the molecular level by binding to the 5-HT1B receptor and blocking the action of serotonin . This can lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of SB 216641 hydrochloride can vary with different dosages

Metabolic Pathways

SB 216641 hydrochloride is involved in serotonin signaling pathways due to its interaction with the 5-HT1B receptor

Subcellular Localization

The subcellular localization of SB 216641 hydrochloride is likely to be influenced by its target, the 5-HT1B receptor

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du chlorhydrate de SB 216641 implique plusieurs étapes, notamment la formation du noyau biphénylique, l'introduction du cycle oxadiazole et le couplage final avec le groupe diméthylaminoéthoxy-méthoxyphényle. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle: Bien que les méthodes spécifiques de production industrielle ne soient pas largement documentées, la synthèse du this compound en laboratoire peut être mise à l'échelle pour la production industrielle. Cela impliquerait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la mise en place de mesures strictes de contrôle de la qualité pour maintenir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions: Le chlorhydrate de SB 216641 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes diméthylaminoéthoxy et méthoxyphényle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes:

Réactions de substitution: Impliquent généralement des nucléophiles ou des électrophiles en présence d'un solvant et d'un catalyseur appropriés.

Réactions d'oxydation: Peuvent impliquer des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction: Peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du this compound, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents sur la molécule .

Applications de recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de son antagonisme sélectif du récepteur 5-HT1B. Parmi ses applications, citons:

Chimie: Utilisé pour étudier l'affinité de liaison et la sélectivité des antagonistes des récepteurs de la sérotonine.

Biologie: Aide à comprendre le rôle des récepteurs 5-HT1B dans divers processus biologiques, notamment la neurotransmission et la transduction du signal.

Médecine: Étudié pour ses effets thérapeutiques potentiels dans des affections telles que l'anxiété, la dépression et la migraine.

Industrie: Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement au récepteur 5-HT1B, bloquant ainsi l'action de la sérotonine à ce site récepteur. Cet antagonisme conduit à la modulation de divers processus physiologiques régulés par la sérotonine, notamment l'humeur, l'appétit et la perception de la douleur. Les cibles moléculaires impliquées comprennent le récepteur 5-HT1B et les voies de signalisation associées .

Comparaison Avec Des Composés Similaires

Composés similaires:

BRL-15572: Un autre antagoniste sélectif du récepteur 5-HT1D, qui présente un profil de sélectivité différent de celui du chlorhydrate de SB 216641.

Ketansérine: Un antagoniste des récepteurs de la sérotonine avec une sélectivité plus large, affectant plusieurs sous-types de récepteurs de la sérotonine

Unicité: Le this compound est unique en raison de sa forte sélectivité pour le récepteur 5-HT1B par rapport au récepteur 5-HT1D, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces récepteurs dans diverses conditions physiologiques et pathologiques .

Propriétés

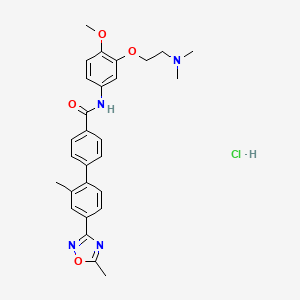

IUPAC Name |

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBMDMNORXKGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042625 | |

| Record name | SB 216641 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193611-67-5 | |

| Record name | SB 216641A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193611675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.